![molecular formula C12H9ClF3NO3S B14202273 N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide CAS No. 848088-30-2](/img/structure/B14202273.png)
N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a sulfonamide group attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with 5-methylfuran-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also enhances the safety and efficiency of the production process by minimizing the handling of hazardous chemicals and reducing the risk of side reactions.
化学反応の分析
Types of Reactions
N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4) in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
科学的研究の応用
N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and materials with unique properties, such as improved stability and reactivity.
作用機序
The mechanism of action of N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.
類似化合物との比較
Similar Compounds
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Contains an imidodicarbonimidic diamide group instead of a sulfonamide group.
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: Contains a propanamide group instead of a sulfonamide group.
Uniqueness
N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide is unique due to the presence of the furan ring and the sulfonamide group, which confer distinct chemical and biological properties
特性
CAS番号 |
848088-30-2 |
|---|---|
分子式 |
C12H9ClF3NO3S |
分子量 |
339.72 g/mol |
IUPAC名 |
N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide |
InChI |
InChI=1S/C12H9ClF3NO3S/c1-7-2-5-11(20-7)21(18,19)17-10-4-3-8(6-9(10)13)12(14,15)16/h2-6,17H,1H3 |
InChIキー |
QYPWTXKNZHSSJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

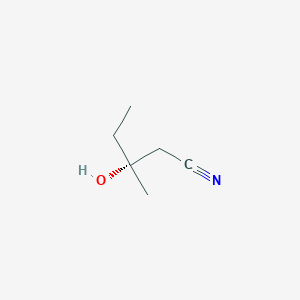
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
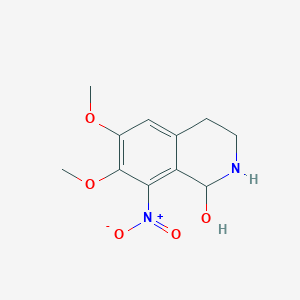
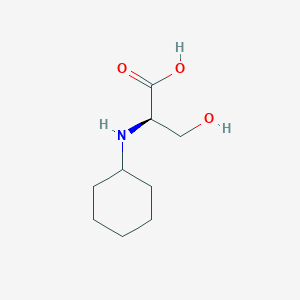
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
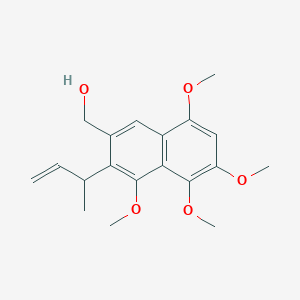
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
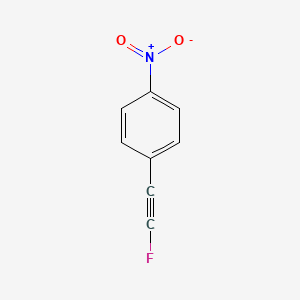
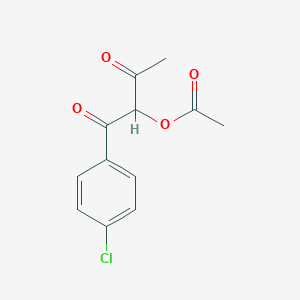
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
